molecular formula C10H10ClFO2 B13323229 2-(4-Chloro-2-fluorophenyl)butanoic acid

2-(4-Chloro-2-fluorophenyl)butanoic acid

Cat. No.: B13323229
M. Wt: 216.63 g/mol
InChI Key: IETRVIDDTRQRQR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluorobenzene and butanoic acid.

    Halogenation: The 4-chloro-2-fluorobenzene undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions.

    Coupling Reaction: The halogenated benzene is then coupled with butanoic acid using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: Large-scale batch reactors are used to carry out the halogenation and coupling reactions under controlled conditions.

    Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity.

    Pathways: The compound may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)butanoic acid: Similar structure but lacks the fluorine atom.

    2-(4-Fluorophenyl)butanoic acid: Similar structure but lacks the chlorine atom.

    2-(4-Bromo-2-fluorophenyl)butanoic acid: Similar structure with bromine instead of chlorine.

Uniqueness

2-(4-Chloro-2-fluorophenyl)butanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-2-7(10(13)14)8-4-3-6(11)5-9(8)12/h3-5,7H,2H2,1H3,(H,13,14)

InChI Key

IETRVIDDTRQRQR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

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